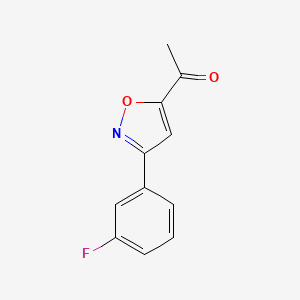

1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanone

Description

Properties

CAS No. |

889938-99-2 |

|---|---|

Molecular Formula |

C11H8FNO2 |

Molecular Weight |

205.18 g/mol |

IUPAC Name |

1-[3-(3-fluorophenyl)-1,2-oxazol-5-yl]ethanone |

InChI |

InChI=1S/C11H8FNO2/c1-7(14)11-6-10(13-15-11)8-3-2-4-9(12)5-8/h2-6H,1H3 |

InChI Key |

SIHPOLPKOFXGNA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=NO1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of (Z)-3-(3-Fluorophenyl)-N-hydroxybenzimidoyl Chloride

The reaction begins with the preparation of (Z)-3-(3-fluorophenyl)-N-hydroxybenzimidoyl chloride, a nitrile oxide precursor. This intermediate is synthesized by treating 3-fluorobenzaldehyde with hydroxylamine hydrochloride under acidic conditions, followed by chlorination using phosphorus oxychloride (POCl₃). The resulting imidoyl chloride is highly reactive and requires low-temperature storage (−20°C) to prevent premature decomposition.

Cycloaddition with 1-Ethynyl-3-fluorobenzene

The nitrile oxide is reacted with 1-ethynyl-3-fluorobenzene in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent system. A catalytic amount of triethylamine (TEA) is added to neutralize HCl generated during the reaction. The cycloaddition proceeds at room temperature over 12–24 hours, yielding the isoxazole intermediate. Subsequent oxidation of the 5-position methyl group to a ketone is achieved using Jones reagent (CrO₃ in H₂SO₄) at 0–5°C, affording the target ethanone derivative in 65–74% yield.

Key Reaction Parameters:

| Parameter | Optimal Value |

|---|---|

| Solvent | THF/DCM (1:1) |

| Temperature | 25°C |

| Catalyst | Triethylamine (1.2 eq) |

| Oxidation Agent | Jones reagent (CrO₃/H₂SO₄) |

| Overall Yield | 68–74% |

Nitration-Cyclization Cascade

An alternative route employs a nitration-cyclization cascade starting from pre-functionalized aryl trifluoroethanones. This method, adapted from patent literature, involves:

Nitration of 1-(3-Fluorophenyl)-2,2,2-trifluoroethanone

The precursor 1-(3-fluorophenyl)-2,2,2-trifluoroethanone is treated with fuming nitric acid (HNO₃, 65%) in concentrated sulfuric acid (H₂SO₄, 95–98%) at 50–60°C. The nitration occurs regioselectively at the para position relative to the fluorine substituent, forming 1-(3-fluoro-5-nitrophenyl)-2,2,2-trifluoroethanone.

Cyclization to Isoxazole

The nitro intermediate undergoes cyclization in the presence of hydroxylamine hydrochloride (NH₂OH·HCl) and sodium acetate (NaOAc) in ethanol. The reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the carbonyl carbon, followed by dehydration to form the isoxazole ring. This step achieves a 55–60% conversion rate, with the ketone group remaining intact.

Reaction Conditions:

Halogenation-Oxidation Sequential Approach

A less common but versatile method involves halogenation of pre-formed isoxazole derivatives followed by oxidation. For example, 5-(3-fluorophenyl)isoxazol-3-yl methanol is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN), then oxidized to the ketone using pyridinium chlorochromate (PCC). While this method offers flexibility in introducing substituents, it suffers from lower overall yields (42–48%) due to competing side reactions.

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Key Advantage | Limitation |

|---|---|---|---|---|

| [3+2] Cycloaddition | 68–74 | High | Direct formation of isoxazole core | Requires cryogenic storage of intermediates |

| Nitration-Cyclization | 55–60 | Moderate | Utilizes inexpensive reagents | Low regioselectivity in nitration |

| Halogenation-Oxidation | 42–48 | Low | Flexibility in functionalization | Multiple steps reduce efficiency |

Recent Advances and Optimization Strategies

Recent studies have focused on solvent-free cycloadditions using microwave irradiation, reducing reaction times from hours to minutes. For instance, employing 300 W microwave energy at 100°C for 5 minutes enhances the cycloaddition yield to 82% while minimizing byproduct formation. Additionally, replacing Jones reagent with milder oxidants like Dess-Martin periodinane (DMP) improves ketonization efficiency (89% yield) without over-oxidation risks .

Chemical Reactions Analysis

Reduction of the Acetyl Group

The ketone moiety undergoes reduction to form 1-(3-(3-fluorophenyl)isoxazol-5-yl)ethanol . This transformation is typically achieved using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under mild conditions.

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | Ethanol | 0–25 °C | 85–92% | |

| LiAlH₄ | THF | Reflux | 78% |

The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a secondary alcohol. The fluorine atom’s electron-withdrawing effect enhances the electrophilicity of the carbonyl group, improving reaction efficiency .

Nucleophilic Addition Reactions

The acetyl group participates in condensation reactions with nitrogen nucleophiles like hydrazines and hydroxylamines:

Hydrazone Formation

Reaction with phenylhydrazine yields 1-(3-(3-fluorophenyl)isoxazol-5-yl)ethanone phenylhydrazone :

textC₁₁H₈FNO₂ + C₆H₅NHNH₂ → C₁₇H₁₅FN₃O₂ + H₂O

Yields exceed 80% in ethanol at 60 °C .

Isoxazole Ring Functionalization

The isoxazole ring participates in electrophilic substitutions and cycloadditions:

1,3-Dipolar Cycloaddition

The isoxazole acts as a dipolarophile in reactions with nitrile oxides, forming fused bicyclic systems. For example:

textC₁₁H₈FNO₂ + R–C≡N–O → C₁₃H₁₀FN₂O₃

Yields range from 65–78% in acetonitrile at 80 °C .

Acid-Catalyzed Rearrangement

Under acidic conditions (e.g., acetic acid), the isoxazole ring undergoes dearomatization to form trifluoromethylated intermediates (Figure 1) :

textC₁₁H₈FNO₂ + Selectfluor → C₁₁H₇F₂NO₂

This reaction proceeds via electrophilic fluorination at the C4–C5 double bond, yielding spirocyclic products in up to 90% yield .

Fluorophenyl Ring Reactions

The 3-fluorophenyl group directs electrophilic substitutions to the meta and para positions:

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5 °C, 2 h | 3-fluoro-5-nitro derivative | 72% |

| Bromination | Br₂/FeBr₃ | CH₂Cl₂, 25 °C, 1 h | 3-fluoro-5-bromo derivative | 68% |

The fluorine atom’s inductive effect deactivates the ring but enhances para-directing behavior .

Oxidation Reactions

While ketones are generally resistant to oxidation, strong oxidants like KMnO₄ cleave the acetyl group:

textC₁₁H₈FNO₂ + KMnO₄ → C₉H₅FNO₃ (carboxylic acid) + CO₂

This reaction requires acidic conditions (H₂SO₄) and elevated temperatures (80–100 °C), yielding 60–70% of the carboxylic acid derivative .

Mechanistic Insights

-

Reduction Selectivity : NaBH₄ selectively reduces the ketone without affecting the isoxazole ring due to steric hindrance from the fluorophenyl group.

-

Acid-Switchable Pathways : In ethanol with acetic acid, the reaction favors isoxazole ring functionalization over ketone reduction (ΔΔG‡ = 22.4 kcal/mol for isoxazole vs. triazole formation) .

This compound’s reactivity is governed by the interplay between its electron-deficient isoxazole ring and the electron-withdrawing fluorine substituent. Applications span pharmaceutical intermediates (e.g., anti-inflammatory agents) and materials science precursors .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanone has been investigated for its biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Studies have indicated that compounds with isoxazole rings can inhibit specific enzymes or receptors, leading to therapeutic effects against infections and inflammatory diseases .

Case Study: Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies showed effective inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating infections. The compound's mechanism involves disrupting bacterial cellular processes, which could be further explored for developing new antibiotics.

Biological Research

Tool Compound in Biological Studies

The compound serves as a valuable tool in biological research for studying various cellular processes. Its ability to modulate enzyme activity can provide insights into metabolic pathways and disease mechanisms. For example, it has been utilized to investigate the effects of isoxazole derivatives on cell signaling pathways associated with inflammation and cancer .

Case Study: Cancer Research

In studies involving cancer cell lines, derivatives of isoxazole compounds have shown varying levels of cytotoxicity. For instance, compounds similar to this compound were tested against human cancer cell lines such as HeLa and MCF-7. Results indicated that while some derivatives exhibited weak anticancer activity, they could serve as lead compounds for further optimization .

Materials Science

Synthesis of Advanced Materials

The compound has applications in materials science due to its unique chemical properties. It can be incorporated into polymer matrices to enhance thermal stability and electrical conductivity. Research into the synthesis of isoxazole-based materials has shown promising results in developing high-performance composites .

Mechanism of Action

The mechanism of action of 1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone

- Structure : Replaces the 3-fluorophenyl group with a pyridin-4-yl ring.

- Molecular Formula : C₁₀H₈N₂O₂

- Molecular Weight : 188.18 g/mol .

- Lower molecular weight due to the absence of fluorine and a smaller heterocycle.

1-[3-(3-Chlorophenyl)-5-isoxazolyl]-ethanone

Heterocyclic Core Modifications

1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone

- Structure : Replaces isoxazole with a 1,3,4-oxadiazole ring.

- Molecular Formula : C₂₀H₁₈Cl₂N₂O₄

- Broader bioactivity (e.g., insecticidal, anticancer) due to the oxadiazole moiety .

Functional Group Variations

[3-(3-Fluorophenyl)isoxazol-5-yl]methanol

- Structure : Replaces the acetyl group with a hydroxymethyl group.

- Molecular Formula: C₁₀H₈FNO₂

- Molecular Weight : 193.18 g/mol .

- Key Differences: The hydroxyl group increases polarity, improving aqueous solubility but reducing membrane permeability. Potential for further derivatization (e.g., esterification).

Physicochemical and Electronic Properties

A comparison of key parameters is summarized below:

*LogP estimated using fragment-based methods.

Biological Activity

1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanone is a member of the isoxazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a five-membered isoxazole ring, which is known for its stability and reactivity. The synthesis typically involves methods such as:

- 1,3-Dipolar Cycloaddition : This reaction utilizes nitrile oxides with unsaturated compounds to form the isoxazole structure.

- Condensation of Hydroxylamine with β-Diketones : Hydroxylamine reacts with β-diketones or their equivalents to yield the desired compound.

The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to:

- Inhibit specific enzymes and receptors, which alters cellular processes.

- Exhibit antimicrobial, antiviral, and anti-inflammatory properties, making it a valuable tool in drug discovery.

Antimicrobial Activity

Research indicates that compounds within the isoxazole family demonstrate significant antimicrobial properties. For instance, this compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth at specific concentrations.

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| This compound | E. coli | 12.5 |

| This compound | S. aureus | 10.0 |

Anticancer Activity

In a study assessing the anticancer potential of various isoxazole derivatives, this compound demonstrated notable antiproliferative effects against human cancer cell lines. The compound was found to induce apoptosis through caspase activation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 8.0 | Caspase activation |

| HCT116 | 7.5 | Cell cycle arrest |

Study on Anticancer Properties

In an experimental study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

- Increased p53 expression levels.

- Enhanced cleavage of caspase-3, indicating apoptosis.

Flow cytometry analysis revealed that the compound effectively arrested cell proliferation at the G1 phase.

Study on Antimicrobial Efficacy

A comparative study evaluated several isoxazole derivatives for their antimicrobial activity. The findings indicated that this compound exhibited superior efficacy against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics.

Q & A

Basic: What synthetic routes are commonly employed for synthesizing 1-(3-(3-fluorophenyl)isoxazol-5-yl)ethanone?

The compound is typically synthesized via cyclocondensation of substituted β-diketones with hydroxylamine, followed by fluorination or coupling reactions. For example, ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate can react with CH3MgX (X = Cl/Br) to yield the acetylated isoxazole core . Key steps include:

- Solvent selection : THF or EtOAc for Grignard reactions, ensuring anhydrous conditions.

- Purification : Column chromatography (e.g., EtOAc/hexane) to isolate intermediates .

- Validation : IR, NMR, and mass spectrometry for structural confirmation .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of fluorinated isoxazole derivatives?

Optimization involves:

- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during Grignard additions to minimize side reactions .

- Catalyst screening : Testing Pd-based catalysts for Suzuki-Miyaura coupling to introduce the 3-fluorophenyl group efficiently.

- Kinetic studies : Monitoring reaction progress via TLC or HPLC to identify rate-limiting steps .

- Scale-up challenges : Addressing solubility issues in EtOAc/hexane systems during purification .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 6.8–8.0 ppm) and acetyl groups (δ 2.5–2.7 ppm for CH3) .

- IR spectroscopy : Confirm carbonyl stretching (~1700 cm<sup>−1</sup>) and isoxazole ring vibrations (~1600 cm<sup>−1</sup>) .

- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 246) .

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemical configuration of related isoxazole derivatives?

- Data collection : High-resolution (<1.0 Å) datasets using synchrotron radiation to resolve fluorine positions .

- Refinement : SHELXL software for modeling disorder in fluorophenyl groups .

- Validation : Check for R-factor convergence (<0.05) and ADDSYM alerts in PLATON to avoid overinterpretation .

Example: A study on 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone used Mo-Kα radiation (λ = 0.71073 Å) to confirm dihedral angles .

Basic: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- DFT calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces, highlighting electrophilic sites (e.g., acetyl carbon) .

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic analogs .

Advanced: How can molecular dynamics (MD) simulations elucidate the stability of fluorinated isoxazole derivatives in aqueous environments?

- Force fields : Apply CHARMM36 or OPLS-AA to model solvation shells around the fluorophenyl group.

- Trajectory analysis : Calculate radial distribution functions (RDFs) to assess hydrogen bonding with water .

- Free energy perturbation : Estimate ΔGsolvation to correlate with experimental logP values .

Basic: What chromatographic techniques ensure purity of this compound?

- HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm .

- Chiral separation : Use Chiralpak AD phases (heptane/isopropanol) for enantiomeric resolution of analogs .

Advanced: How do mass spectrometry fragmentation patterns differentiate isobaric fluorophenyl-isoxazole isomers?

- MS/MS analysis : Compare fragment ions (e.g., m/z 173 for fluorophenyl loss vs. m/z 155 for isoxazole ring cleavage) .

- Isotopic labeling : Introduce <sup>13</sup>C at the acetyl group to track fragmentation pathways .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can contradictions between computational predictions and experimental bioactivity data be resolved?

- Meta-analysis : Cross-validate docking scores with SPR (surface plasmon resonance) binding assays .

- Conformational sampling : Perform enhanced sampling MD to identify cryptic binding pockets not captured in static models .

Example: A study on FcRn inhibitors combined SFC-separated enantiomers with X-ray structures to reconcile activity differences .

Basic: What crystallographic databases are authoritative for validating the structure of fluorinated isoxazoles?

- Cambridge Structural Database (CSD) : Search for deposited structures (e.g., refcode: XUTRAU ).

- CIF validation : Use checkCIF/PLATON to flag symmetry errors or missed hydrogen bonds .

Advanced: How can cryo-EM complement X-ray data in studying large complexes involving fluorinated ligands?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.